molecular formula C22H29N B1250731 Lobelane

Lobelane

Cat. No.: B1250731
M. Wt: 307.5 g/mol
InChI Key: ISVBJSRQEBWKPB-SZPZYZBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lobelane can be synthesized through various synthetic routes. One common method involves the reduction of lobeline, which is achieved by hydrogenation in the presence of a palladium catalyst. This process removes the hydroxyl groups from lobeline, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned hydrogenation process. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants to achieve efficient conversion of lobeline to this compound .

Chemical Reactions Analysis

Types of Reactions

Lobelane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include lobeline, various this compound analogs, and other related compounds. These products are often studied for their pharmacological properties and potential therapeutic applications .

Mechanism of Action

Lobelane exerts its effects primarily by inhibiting VMAT2. This inhibition prevents the uptake of neurotransmitters, such as dopamine, into synaptic vesicles, thereby reducing their release into the synaptic cleft. This mechanism is particularly relevant in the context of methamphetamine abuse, where this compound can decrease the rewarding effects of the drug by modulating dopamine release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high selectivity for VMAT2 compared to other similar compounds. This selectivity makes it a valuable tool for studying the role of VMAT2 in neurotransmitter regulation and for developing therapeutic agents targeting VMAT2-related disorders .

Properties

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

(2R,6S)-1-methyl-2,6-bis(2-phenylethyl)piperidine

InChI

InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+

InChI Key

ISVBJSRQEBWKPB-SZPZYZBQSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Synonyms

lobelane

Origin of Product

United States

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